Defibrotide sodium

Description

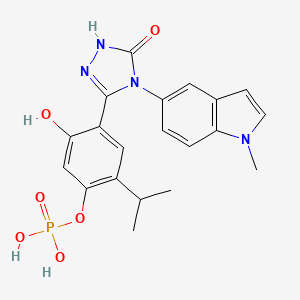

Structure

3D Structure

Properties

IUPAC Name |

[5-hydroxy-4-[4-(1-methylindol-5-yl)-5-oxo-1H-1,2,4-triazol-3-yl]-2-propan-2-ylphenyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N4O6P/c1-11(2)14-9-15(17(25)10-18(14)30-31(27,28)29)19-21-22-20(26)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25H,1-3H3,(H,22,26)(H2,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWFIPVDEINBAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N4O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118915-78-8, 83712-60-1 | |

| Record name | STA-1474 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118915788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Defibrotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | STA-1474 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1942E7K32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Defibrotide Sodium's Endothelial Interface: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defibrotide sodium, a complex mixture of predominantly single-stranded polydeoxyribonucleotides, has emerged as a critical therapeutic agent in the management of sinusoidal obstruction syndrome (SOS), also known as veno-occlusive disease (VOD), particularly in the context of hematopoietic stem cell transplantation.[1][2] Its efficacy is deeply rooted in its multifaceted interactions with vascular endothelial cells, the gatekeepers of vascular homeostasis. This technical guide provides an in-depth exploration of the core mechanisms by which defibrotide exerts its protective effects on the endothelium, focusing on its antithrombotic, profibrinolytic, anti-inflammatory, and anti-adhesive properties.

The endothelium, a delicate monolayer lining the interior of blood vessels, plays a pivotal role in regulating blood fluidity, inflammatory responses, and vascular tone.[2][3] Endothelial dysfunction is a hallmark of numerous pathological conditions, including the endothelial injury syndromes that can follow high-dose chemotherapy and radiation. Defibrotide's therapeutic action is not attributed to a single target but rather to a constellation of effects that collectively restore endothelial homeostasis.[2][4] This guide will dissect these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action on Endothelial Cells

Defibrotide's mechanism of action on endothelial cells can be broadly categorized into four interconnected areas: modulation of hemostasis, enhancement of fibrinolysis, attenuation of inflammation, and reduction of cellular adhesion.

Rebalancing Hemostasis: Antithrombotic Effects

Defibrotide shifts the endothelial phenotype from a prothrombotic to an antithrombotic state by modulating the expression and activity of key regulatory molecules.

-

Upregulation of Thrombomodulin (TM): Defibrotide has been shown to increase the expression of thrombomodulin on the surface of endothelial cells.[5][6] Thrombomodulin is a critical receptor for thrombin, and upon binding, it converts thrombin from a procoagulant to an anticoagulant enzyme by activating Protein C.

-

Downregulation of von Willebrand Factor (vWF): Defibrotide reduces the expression and release of von Willebrand factor, a glycoprotein (B1211001) that is crucial for platelet adhesion and aggregation at sites of vascular injury.[2][7]

Promoting Clot Dissolution: Profibrinolytic Effects

A key feature of defibrotide is its ability to enhance the endogenous fibrinolytic system, thereby promoting the breakdown of fibrin (B1330869) clots.

-

Increased Tissue Plasminogen Activator (t-PA): Defibrotide stimulates the release of t-PA from endothelial cells.[7][8][9] t-PA is the primary enzyme responsible for converting plasminogen to plasmin, the main enzyme that degrades fibrin.

Dampening the Inflammatory Cascade: Anti-inflammatory Effects

Endothelial activation and inflammation are central to the pathogenesis of SOS/VOD. Defibrotide exerts significant anti-inflammatory effects by interfering with key signaling pathways.

-

Inhibition of p38 MAPK Pathway: Defibrotide has been shown to inhibit the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK).[2] The p38 MAPK pathway is a critical mediator of inflammatory responses in endothelial cells, leading to the production of pro-inflammatory cytokines and the expression of adhesion molecules.

-

Modulation of the PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is involved in endothelial cell survival and function. Defibrotide's interaction with this pathway is complex and appears to contribute to its protective effects.[2]

-

Suppression of NF-κB Activation: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. While direct inhibition of NF-κB by defibrotide is an area of ongoing research, its ability to suppress the upstream signaling events, such as those mediated by TNF-α, indirectly leads to reduced NF-κB activity.[12]

Preventing Leukocyte-Endothelial Interactions: Anti-adhesive Effects

The recruitment and adhesion of leukocytes to the endothelium is a critical step in the inflammatory process that contributes to vascular damage. Defibrotide significantly curtails this process.

-

Downregulation of Adhesion Molecules: Defibrotide reduces the expression of key endothelial adhesion molecules, including P-selectin, E-selectin, Vascular Cell Adhesion Molecule-1 (VCAM-1), and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][13][14] This reduction in adhesion molecule expression limits the ability of leukocytes to attach to the endothelial surface and extravasate into the surrounding tissue.

Quantitative Data on Defibrotide's Effects

The following tables summarize the quantitative effects of defibrotide on various endothelial cell parameters as reported in the scientific literature.

Table 1: Effect of Defibrotide on Endothelial Adhesion Molecule Expression

| Adhesion Molecule | Cell Type | Stimulus | Defibrotide Concentration | Observed Effect | Reference |

| P-selectin | Human Umbilical Vein Endothelial Cells (HUVEC) | aGvHD sera | 100 µg/mL | Significant downregulation | [1] |

| E-selectin | Human Umbilical Vein Endothelial Cells (HUVEC) | aGvHD sera | 100 µg/mL | Significant downregulation | [1] |

| VCAM-1 | Human Microvascular Endothelial Cells (HMEC-1) | aGvHD serum | Not specified | Significant decrease in Mean Fluorescence Intensity (MFI) | [15] |

| ICAM-1 | Human Microvascular Endothelial Cells (HMEC-1) | aGvHD serum | Not specified | Significant decrease in Mean Fluorescence Intensity (MFI) | [15] |

| ICAM-1 | Endothelial Colony-Forming Cells (ECFC) | Lipopolysaccharide (LPS) | 100 ng/mL | Maximal inhibition of RNA expression | [16] |

Table 2: Effect of Defibrotide on Hemostatic and Fibrinolytic Factors

| Factor | Cell Type | Stimulus | Defibrotide Concentration | Observed Effect | Reference |

| Thrombomodulin (mRNA) | Human Umbilical Vein Endothelial Cells (HUVEC) | - | 50 and 500 µg/mL | Dose-dependent increase | [6] |

| Thrombomodulin (surface activity) | Human Umbilical Vein Endothelial Cells (HUVEC) | - | 5, 50, and 500 µg/mL | Significant dose-dependent increase after 24h | [6] |

| t-PA (antigen) | Human Umbilical Vein Endothelial Cells (HUVEC) & HMEC-1 | - | Not specified | Significant increment in resting cells | [9] |

| PAI-1 (levels) | Human Umbilical Vein Endothelial Cells (HUVEC) & HMEC-1 | Lipopolysaccharide (LPS) | Not specified | Dose-dependent counteraction of LPS-induced increase | [9] |

| von Willebrand Factor (vWF) | Not specified | Not specified | Not specified | Reduction in levels | [2] |

Table 3: Effect of Defibrotide on Inflammatory Signaling

| Pathway/Molecule | Cell Type | Stimulus | Defibrotide Concentration | Observed Effect | Reference |

| p38 MAPK (phosphorylation) | Human Hepatic Endothelial Cells (SK-Hep1) | Cyclosporine A (CSA) | 500 µg/mL | Inhibition of CSA-induced phosphorylation | [17] |

| Caspase 8 (activation) | Human Dermal Microvascular Endothelial Cells (MVEC) | COVID-19 patient plasmas | 5 µg/mL | Mean 60.2% inhibition | [18][19] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of defibrotide on endothelial cells.

Measurement of Endothelial Cell Adhesion Molecule Expression by Flow Cytometry

Objective: To quantify the surface expression of adhesion molecules (e.g., ICAM-1, VCAM-1, E-selectin, P-selectin) on endothelial cells following treatment with defibrotide and a pro-inflammatory stimulus.

Methodology:

-

Cell Culture: Culture human endothelial cells (e.g., HUVECs or HMEC-1) to confluence in appropriate multi-well plates.

-

Treatment: Pre-incubate the endothelial cell monolayers with varying concentrations of defibrotide for a specified period (e.g., 24 hours).

-

Stimulation: Add a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to the wells and incubate for an appropriate duration (e.g., 4-24 hours) to induce adhesion molecule expression.

-

Cell Detachment: Gently detach the cells from the plate using a non-enzymatic cell dissociation solution to preserve surface proteins.

-

Staining: Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA) and incubate with fluorescently-labeled monoclonal antibodies specific for the adhesion molecules of interest (e.g., FITC-conjugated anti-ICAM-1). Include isotype-matched control antibodies to account for non-specific binding.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the level of adhesion molecule expression.[5][20]

In Vitro Fibrinolysis Assay

Objective: To assess the effect of defibrotide on the fibrinolytic activity of endothelial cells.

Methodology:

-

Cell Culture: Culture endothelial cells to confluence in a multi-well plate.

-

Fibrin Plate Preparation: Prepare fibrin plates by mixing fibrinogen and thrombin in a suitable buffer in a multi-well plate, allowing a fibrin clot to form.

-

Fibrinolysis Measurement: Add the collected conditioned medium to the fibrin plates. The rate of fibrinolysis can be monitored over time by measuring the change in optical density (turbidity) of the clot using a plate reader. A decrease in optical density indicates clot lysis.[8][21][22]

Quantification of Thrombomodulin Expression

Objective: To measure the levels of thrombomodulin on the surface and within endothelial cells.

Methodology:

-

Cell Culture and Treatment: Culture HUVECs and incubate with various concentrations of defibrotide for different time points (e.g., 4 and 24 hours).

-

Surface Thrombomodulin Activity: Measure the activity of thrombomodulin on the cell surface using a chromogenic assay. This typically involves adding thrombin and Protein C to the intact cell monolayer and measuring the rate of activated Protein C (APC) formation.

-

Total Thrombomodulin Antigen: Lyse the cells to release intracellular and membrane-bound thrombomodulin. Quantify the total thrombomodulin antigen in the cell lysates using an ELISA or radioimmunoassay.[6][10][24]

-

Thrombomodulin mRNA Levels: Isolate total RNA from the treated cells and perform quantitative real-time PCR (qRT-PCR) or slot blot analysis to determine the relative expression levels of thrombomodulin mRNA.[6]

Western Blot Analysis of Signaling Pathway Activation

Objective: To determine the effect of defibrotide on the phosphorylation state (activation) of key signaling proteins like p38 MAPK and Akt.

Methodology:

-

Cell Culture and Treatment: Culture endothelial cells and treat with defibrotide for a specified duration, followed by stimulation with an appropriate agonist (e.g., cyclosporine A for p38 MAPK activation).

-

Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 MAPK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by defibrotide and a typical experimental workflow for studying its effects on endothelial cells.

Caption: Defibrotide's impact on key inflammatory signaling pathways in endothelial cells.

Caption: A generalized experimental workflow for studying defibrotide's effects.

Conclusion

This compound exerts a complex and beneficial array of effects on endothelial cells, which collectively contribute to its therapeutic efficacy in endothelial injury syndromes like SOS/VOD. By promoting an antithrombotic and profibrinolytic environment, while simultaneously suppressing inflammatory signaling and leukocyte adhesion, defibrotide helps to restore and maintain the integrity and function of the vascular endothelium. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this unique agent. A deeper understanding of its molecular interactions with the endothelium will undoubtedly pave the way for novel applications and improved treatment strategies for a range of vascular and inflammatory disorders.

References

- 1. Defibrotide inhibits donor leucocyte‐endothelial interactions and protects against acute graft‐versus‐host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defibrotide for Protecting Against and Managing Endothelial Injury in Hematologic Malignancies and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. The importance of endothelial protection: the emerging role of defibrotide in reversing endothelial injury and its sequelae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring expression of adhesion molecules [bio-protocol.org]

- 6. Defibrotide stimulates expression of thrombomodulin in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigating von Willebrand Factor Pathophysiology Using a Flow Chamber Model of von Willebrand Factor-platelet String Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Method for measuring fibrinolytic activity in a single layer of cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Defibrotide reduces procoagulant activity and increases fibrinolytic properties of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The fibrinolytic mechanism of defibrotide: effect of defibrotide on plasmin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Defibrotide modulates pulmonary endothelial cell activation and protects against lung inflammation in pre-clinical models of LPS-induced lung injury and idiopathic pneumonia syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluating the safety profile of defibrotide in sickle cell disease: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Acute Graft-vs.-Host Disease-Associated Endothelial Activation in vitro Is Prevented by Defibrotide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Pre-Exposure to Defibrotide Prevents Endothelial Cell Activation by Lipopolysaccharide: An Ingenuity Pathway Analysis [frontiersin.org]

- 17. What is going on between defibrotide and endothelial cells? Snapshots reveal the hot spots of their romance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Defibrotide mitigates endothelial cell injury induced by plasmas from patients with COVID-19 and related vasculopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Defibrotide mitigates endothelial cell injury induced by plasmas from patients with COVID-19 and related vasculopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Screening Assays to Characterize Novel Endothelial Regulators Involved in the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Endothelial fibrinolytic response onto an evolving matrix of fibrin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measuring fibrinolysis: from research to routine diagnostic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Circulating Thrombomodulin: Release Mechanisms, Measurements, and Levels in Diseases and Medical Procedures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interactions of Defibrotide Sodium with Cell Surface Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Defibrotide sodium, a complex mixture of single-stranded polydeoxyribonucleotides, is an approved treatment for severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS). Its therapeutic efficacy is attributed to a multifactorial mechanism of action, primarily centered on the protection and restoration of endothelial cell function. This technical guide provides a comprehensive overview of the molecular interactions of Defibrotide with various cell surface receptors and its influence on downstream signaling pathways. We present a synthesis of current research, including quantitative binding data, detailed experimental methodologies, and visual representations of the key molecular pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development seeking a deeper understanding of Defibrotide's mechanism of action.

Introduction

Defibrotide is a polydisperse oligonucleotide derived from porcine intestinal mucosa. Its pleiotropic effects, including antithrombotic, profibrinolytic, anti-inflammatory, and endothelial-protective actions, contribute to its clinical efficacy.[1][2] A key aspect of Defibrotide's mechanism is its interaction with the surface of endothelial cells, triggering a cascade of events that collectively restore vascular homeostasis. This guide will delve into the specific molecular interactions and signaling pathways modulated by Defibrotide.

Interaction with Cell Surface Receptors

Defibrotide's interaction with the endothelial cell surface is a critical initiating step in its mechanism of action. While the complete repertoire of its binding partners is still under investigation, several key receptors have been identified.

Adenosine (B11128) Receptors (A1 and A2)

Early studies proposed that Defibrotide acts as an agonist at adenosine receptors.[3][4][5][6] Competitive binding assays have demonstrated that Defibrotide can displace radiolabeled ligands from both A1 and A2 adenosine receptors.[3][4] However, it is noteworthy that some studies have not found evidence for the involvement of adenosine receptors in Defibrotide-endothelial cell interactions, suggesting that other binding partners may also play a significant role.[7]

Other Potential Cell Surface Interactions

Beyond adenosine receptors, Defibrotide's polyanionic nature suggests potential interactions with various cell surface proteins. It has been shown to bind to endothelial cells in a concentration, temperature, and time-dependent manner, with evidence suggesting internalization primarily through macropinocytosis.[7] This uptake indicates a more complex interaction than simple receptor agonism and may lead to intracellular effects.

Quantitative Data on Molecular Interactions

The following tables summarize the available quantitative data on the molecular interactions of Defibrotide.

| Parameter | Receptor/Enzyme | Value | Species/System | Reference |

| Ki | Adenosine A1 Receptor | 371 ± 68 µg/ml | Rat Brain Synaptosomes | [3][4] |

| Ki | Adenosine A2 Receptor | 688 ± 115 µg/ml | Rat Brain Synaptosomes | [3][4] |

| IC50 | K+-contracted guinea-pig trachealis muscle relaxation | N/A | Guinea Pig | [3][4] |

| IC50 | Heparinase I Inhibition | 12.5 µg/ml | Flavobacterium heparinum | [3][8] |

| Treatment | Parameter Measured | Effect | Cell Type | Reference |

| Defibrotide (0, 5, 50, 500 µg/ml) | Thrombomodulin Expression | Dose-dependent increase | Human Umbilical Vein Endothelial Cells (HUVECs) | |

| Defibrotide Treatment | Plasminogen Activator Inhibitor-1 (PAI-1) Levels | Decrease in responding VOD patients | Human Patients |

Downstream Signaling Pathways

Defibrotide's interaction with cell surface receptors triggers a complex network of intracellular signaling pathways that mediate its protective effects on endothelial cells.

Pro-Survival and Angiogenic Pathways

Defibrotide has been shown to activate pro-survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This activation contributes to the protection of endothelial cells from apoptosis and promotes angiogenesis.

Anti-Inflammatory Pathways

Defibrotide exerts significant anti-inflammatory effects by modulating key inflammatory signaling pathways such as NF-κB and the p38 MAPK pathway. By inhibiting these pathways, Defibrotide reduces the expression of pro-inflammatory cytokines and adhesion molecules.

Modulation of Fibrinolysis

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of Defibrotide's molecular interactions. For detailed, step-by-step protocols, readers are encouraged to consult the primary literature.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Defibrotide for specific receptors, such as adenosine receptors.

General Protocol:

-

Receptor Preparation: Isolate cell membranes or synaptosomes containing the receptor of interest.

-

Incubation: Incubate the receptor preparation with a fixed concentration of a specific radioligand (e.g., [3H]CHA for A1 receptors) and varying concentrations of unlabeled Defibrotide.

-

Separation: Separate the receptor-bound radioligand from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Detection: Quantify the amount of radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of Defibrotide to generate a competition curve. From this curve, the IC50 (the concentration of Defibrotide that inhibits 50% of specific radioligand binding) can be determined, and the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

Western Blotting for Signaling Proteins

Western blotting is used to detect and quantify the expression and phosphorylation status of key signaling proteins (e.g., Akt, ERK, p38, NF-κB, JAK2, STAT3) in endothelial cells following treatment with Defibrotide.

General Protocol:

-

Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) and treat them with various concentrations of Defibrotide for specific time periods.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-Akt).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression or phosphorylation.

Chromogenic Assays for t-PA and PAI-1 Activity

-

Sample Preparation: Prepare plasma or cell culture supernatant samples.

-

Substrate Addition: Add a chromogenic substrate for plasmin. The residual, uninhibited t-PA will convert plasminogen (also added to the reaction) to plasmin, which then cleaves the chromogenic substrate, releasing a colored product.

-

Measurement: Measure the absorbance of the colored product at a specific wavelength using a microplate reader.

Heparanase Activity Assay

This assay measures the enzymatic activity of heparanase and the inhibitory effect of Defibrotide.

General Protocol:

-

Substrate Immobilization: A heparan sulfate (B86663) substrate is immobilized on a microplate.

-

Enzyme Reaction: Recombinant heparanase is added to the wells in the presence or absence of varying concentrations of Defibrotide.

-

Detection: The amount of heparan sulfate degradation is quantified. This can be done using various methods, such as detecting the remaining substrate with a specific antibody or by measuring the release of a labeled fragment.

-

Data Analysis: The inhibitory effect of Defibrotide is determined by comparing the heparanase activity in the presence and absence of the drug. An IC50 value can be calculated.

Conclusion

References

- 1. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defibrotide, a single-stranded polydeoxyribonucleotide acting as an adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Structure–Activity Relationship of Truncated 4′-Selenonucleosides: A3 Adenosine Receptor Activity and Binding Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. innoprot.com [innoprot.com]

- 7. Pseudoirreversible inhibition elicits persistent efficacy of a sphingosine 1-phosphate receptor 1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of the JAK2/STAT3 signaling pathway in the pathogenesis of type 2 diabetes mellitus with macrovascular complications - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Defibrotide Sodium on Fibrinolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defibrotide sodium is a complex mixture of single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa.[1][2][3] It has demonstrated a range of biological activities, including antithrombotic, anti-inflammatory, and profibrinolytic effects.[1][4] This technical guide provides an in-depth overview of the in vitro effects of Defibrotide on fibrinolysis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and harness the therapeutic potential of Defibrotide.

Core Fibrinolytic Mechanisms of Defibrotide

In vitro studies have elucidated that Defibrotide's primary profibrinolytic effect is the enhancement of plasmin-mediated fibrin (B1330869) degradation.[1][4] Critically, Defibrotide does not directly activate plasminogen to plasmin but rather augments the enzymatic activity of already formed plasmin.[1][4] This action is concentration-dependent and contributes directly to its ability to dissolve fibrin clots.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of Defibrotide on key fibrinolytic parameters as reported in in vitro studies.

| Cell Type | Treatment Condition | Defibrotide Concentration (µg/mL) | Incubation Time (hours) | % Reduction in PAI-1 Antigen (compared to LPS alone) |

| HMEC-1 | LPS-stimulated | 200 | 72 | 25.7% |

| HUVEC | LPS-stimulated | 200 | 72 | 46% |

Table 2: Effect of Defibrotide on Tissue Plasminogen Activator (t-PA) in Human Endothelial Cells [2][3]

| Cell Type | Treatment Condition | Defibrotide Concentration | Effect on t-PA |

| HMEC-1 | LPS-stimulated | Dose-dependently | Counteracted the LPS-induced decrease in t-PA activity |

| HUVEC | LPS-stimulated | Dose-dependently | Counteracted the LPS-induced decrease in t-PA activity |

| Resting ECs | Unstimulated | Not specified | Significantly incremented t-PA antigen |

Experimental Protocols

This section details the methodologies for key in vitro assays used to characterize the profibrinolytic effects of Defibrotide.

Endothelial Cell Culture and Treatment

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and Human Microvascular Endothelial Cells (HMEC-1) are commonly used models.[3][5]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., EGM-2 for HUVECs, MCDB 131 for HMEC-1) supplemented with growth factors, fetal bovine serum, and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For experiments investigating the effect of Defibrotide on stimulated cells, endothelial cells are often pre-treated with an inflammatory stimulus such as lipopolysaccharide (LPS) to induce a prothrombotic and antifibrinolytic state.[3][5] Defibrotide is then added at various concentrations to the culture medium for a specified duration.

Measurement of t-PA and PAI-1 Levels (ELISA)

-

Generalized Protocol:

-

Wash the plate and block non-specific binding sites.

-

Add standards and samples (cell culture supernatants) to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody. Incubate.

-

Wash the plate and add streptavidin-HRP conjugate. Incubate.

-

Wash the plate and add a chromogenic substrate (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

Chromogenic Plasmin Activity Assay

This assay measures the ability of Defibrotide to enhance the enzymatic activity of plasmin.

-

Principle: The assay utilizes a chromogenic substrate for plasmin, such as H-D-Valyl-L-Leucyl-L-Lysine-p-nitroaniline.[6] When plasmin cleaves this substrate, it releases p-nitroaniline (pNA), which has a yellow color and can be quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm). The rate of pNA release is proportional to the plasmin activity.

-

Generalized Protocol:

-

In a microplate well, combine a known concentration of human plasmin with varying concentrations of Defibrotide in a suitable buffer.

-

Initiate the reaction by adding the chromogenic plasmin substrate.

-

Immediately measure the change in absorbance over time at the appropriate wavelength using a microplate reader.

-

The rate of the reaction (change in absorbance per unit time) is calculated to determine the effect of Defibrotide on plasmin activity.

-

In Vitro Fibrin Clot Lysis Assay

This assay assesses the overall effect of Defibrotide on the dissolution of a pre-formed fibrin clot.

-

Principle: A fibrin clot is formed in vitro, and the extent of its lysis in the presence of Defibrotide is measured. Lysis can be quantified by measuring the release of fibrin degradation products (FDPs) or by observing the physical dissolution of the clot.[7][8]

-

Generalized Protocol (Turbidimetric Method):

-

In a microplate, a mixture containing fibrinogen, plasminogen, and thrombin is prepared to initiate clot formation.

-

The formation of the fibrin clot is monitored by an increase in turbidity (absorbance) over time.

-

Once the clot is formed, Defibrotide is added to the wells at various concentrations.

-

The lysis of the clot is monitored by a decrease in turbidity over time.

-

Parameters such as the time to 50% clot lysis can be calculated to quantify the fibrinolytic activity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows related to the in vitro fibrinolytic effects of Defibrotide.

Conclusion

References

- 1. The fibrinolytic mechanism of defibrotide: effect of defibrotide on plasmin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Defibrotide - Wikipedia [en.wikipedia.org]

- 3. Defibrotide reduces procoagulant activity and increases fibrinolytic properties of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Defibrotide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. RU2627177C2 - Method for defibrotide biological activity determination, based on euglobulin application - Google Patents [patents.google.com]

- 7. Fibrin Clot Formation and Lysis in Plasma [mdpi.com]

- 8. In Vitro Whole Blood Clot Lysis for Fibrinolytic Activity Study Using D-Dimer and Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Defibrotide Sodium's Role in Modulating Purinergic Signaling Pathways: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defibrotide sodium, a complex mixture of single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa, is an approved therapeutic for severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), following hematopoietic stem cell transplantation.[1][2][3][4] Its mechanism of action is multifaceted, with a significant component involving the modulation of purinergic signaling pathways, primarily through its interaction with adenosine (B11128) receptors. This technical guide provides a comprehensive overview of the current understanding of defibrotide's role in this critical signaling cascade, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved pathways.

While the primary focus of existing research has been on defibrotide's interaction with P1 (adenosine) receptors, its effects on P2 (ATP/ADP) receptors and the enzymatic components of the purinergic cascade, such as ectonucleotidases CD39 and CD73, remain an area with limited available data. This guide will focus on the established mechanisms and highlight areas for future investigation.

Modulation of Purinergic Signaling by Defibrotide

Purinergic signaling is a form of extracellular communication mediated by purine (B94841) nucleotides (ATP, ADP) and nucleosides (adenosine). This signaling cascade plays a crucial role in a variety of physiological processes, including thrombosis, inflammation, and vascular tone. The key components of this pathway that are relevant to defibrotide's mechanism of action include:

-

P1 Receptors: G protein-coupled receptors that are activated by adenosine. There are four subtypes: A1, A2A, A2B, and A3.

-

P2 Receptors: A diverse group of receptors activated by ATP and ADP, subdivided into P2X (ion channels) and P2Y (G protein-coupled) receptors.

-

Ectonucleotidases: Cell surface enzymes, such as CD39 (which hydrolyzes ATP and ADP to AMP) and CD73 (which hydrolyzes AMP to adenosine), that regulate the extracellular concentrations of purinergic signaling molecules.[5][6][7][8]

Defibrotide primarily exerts its effects on purinergic signaling by acting as an agonist at adenosine A1 and A2 receptors.[9] This interaction triggers a cascade of downstream events that contribute to its therapeutic properties.

Interaction with Adenosine Receptors

Defibrotide has been shown to directly bind to and activate adenosine A1 and A2 receptors. This interaction is competitive and leads to pharmacological responses similar to those of known adenosine agonists.[9] The binding affinity of defibrotide for these receptors has been quantified in radioligand displacement assays.

Downstream Signaling Events

Activation of adenosine receptors by defibrotide initiates intracellular signaling cascades. A key pathway involves the adenosine A2A receptor, which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[10][11] This increase in cAMP is a critical mediator of many of defibrotide's anti-inflammatory and anti-thrombotic effects.

One of the significant consequences of this signaling is the inhibition of neutrophil extracellular trap (NET) formation.[10][11] NETs are web-like structures of DNA, histones, and granular proteins released by activated neutrophils that can contribute to thrombosis and inflammation. Defibrotide's ability to suppress NET formation via A2A receptor agonism is a key aspect of its mechanism of action.[10]

Data Presentation

The following tables summarize the available quantitative data regarding defibrotide's interaction with components of the purinergic signaling pathway.

| Parameter | Receptor/Enzyme | Value | Species/Cell Type | Reference |

| Binding Affinity (Ki) | Adenosine A1 Receptor | 371 ± 68 µg/mL | Rat Brain Synaptosomes | [9] |

| Adenosine A2 Receptor | 688 ± 115 µg/mL | Rat Brain Synaptosomes | [9] | |

| Functional Activity (IC50) | Relaxation of K+-contracted guinea-pig trachealis muscle | 4001 µg/mL | Guinea Pig | [9] |

Table 1: Quantitative data on defibrotide's interaction with adenosine receptors.

| Stimulus | Defibrotide Concentration | Effect | Cell Type | Reference |

| PMA | 1-10 µg/mL | Significant suppression of NET formation | Human Neutrophils | [10] |

| APS IgG | 1-10 µg/mL | Significant suppression of NET formation | Human Neutrophils | [10] |

Table 2: Dose-dependent effects of defibrotide on Neutrophil Extracellular Trap (NET) formation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Radioligand Displacement Assay for Adenosine Receptor Binding

Objective: To determine the binding affinity (Ki) of defibrotide for adenosine A1 and A2 receptors.

Materials:

-

Rat brain synaptosomes

-

[3H]CHA (N6-cyclohexyl-adenosine) for A1 receptor labeling

-

[3H]NECA (5'-N-ethylcarboxamido-adenosine) for A2 receptor labeling

-

Defibrotide solutions of varying concentrations

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Prepare synaptosomal membranes from rat brains.

-

In a series of tubes, incubate the synaptosomal membranes with a fixed concentration of either [3H]CHA or [3H]NECA.

-

Add increasing concentrations of defibrotide to the tubes.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow for binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold incubation buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled adenosine agonist (e.g., 10 µM NECA).

-

Calculate the specific binding at each defibrotide concentration by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, which is the concentration of defibrotide that inhibits 50% of the specific radioligand binding.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Measurement of Intracellular cAMP Levels

Objective: To quantify the effect of defibrotide on intracellular cyclic AMP (cAMP) levels in neutrophils.

Materials:

-

Isolated human neutrophils

-

Defibrotide solutions

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control)

-

CGS21680 (a selective A2A receptor agonist, used as a positive control)

-

Cell lysis buffer

-

cAMP enzyme immunoassay (EIA) kit

Protocol:

-

Isolate human neutrophils from peripheral blood of healthy donors.

-

Pre-incubate the neutrophils in a suitable buffer for a short period.

-

Treat the cells with different concentrations of defibrotide, forskolin, or CGS21680 for a specified time (e.g., 10-30 minutes) at 37°C.

-

Lyse the cells using the provided lysis buffer from the cAMP EIA kit.

-

Perform the cAMP EIA according to the manufacturer's instructions. This typically involves a competitive binding assay where cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a limited number of antibody binding sites.

-

Measure the signal (e.g., absorbance) using a plate reader.

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in the cell lysates by interpolating from the standard curve.

-

Express the results as fold-change or relative to the untreated control.[10][11]

Neutrophil Extracellular Trap (NET) Formation Assay

Objective: To visualize and quantify the inhibitory effect of defibrotide on NET formation.

A. Immunofluorescence Microscopy (Qualitative and Semi-Quantitative)

Materials:

-

Isolated human neutrophils

-

Phorbol 12-myristate 13-acetate (PMA) or other NET-inducing stimuli (e.g., patient-derived IgG)

-

Defibrotide solutions

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibodies against NET components (e.g., anti-neutrophil elastase, anti-myeloperoxidase, anti-histone H3)

-

Fluorescently labeled secondary antibodies

-

DNA stain (e.g., DAPI)

-

Fluorescence microscope

Protocol:

-

Seed isolated human neutrophils onto coverslips in a multi-well plate.

-

Pre-incubate the cells with various concentrations of defibrotide for a specified time.

-

Stimulate the neutrophils with a NET-inducing agent (e.g., PMA) for a set duration (e.g., 3 hours).

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with a blocking solution.

-

Incubate the cells with primary antibodies against NET components.

-

Wash the cells and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the DNA with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the NETs using a fluorescence microscope. NETs will appear as web-like structures of extracellular DNA co-localized with granular proteins.[10][13][14]

B. Quantification of NET-Associated Myeloperoxidase (MPO) Activity (Quantitative)

Materials:

-

Isolated human neutrophils

-

NET-inducing stimulus (e.g., PMA)

-

Defibrotide solutions

-

Nuclease (e.g., micrococcal nuclease)

-

MPO substrate (e.g., o-dianisidine dihydrochloride)

-

Hydrogen peroxide

-

Plate reader

Protocol:

-

Perform steps 1-3 of the immunofluorescence protocol in a 96-well plate.

-

After the stimulation period, add a nuclease to the wells to digest the extracellular DNA and release the NET-associated proteins into the supernatant.

-

Transfer the supernatant to a new plate.

-

Add the MPO substrate and hydrogen peroxide to the supernatant.

-

Measure the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a plate reader.

-

The rate of change in absorbance is proportional to the MPO activity and, therefore, the amount of NETs formed.

-

Compare the MPO activity in defibrotide-treated samples to the untreated control to determine the percentage of inhibition.[10][11]

Mandatory Visualizations

References

- 1. Defibrotide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Defibrotide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Defibrotide: real-world management of veno-occlusive disease/sinusoidal obstructive syndrome after stem cell transplant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defibrotide for the treatment of hepatic veno-occlusive disease in children after hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Inhibition of CD39 and CD73 Cell Surface Ectonucleotidases by Small Molecular Inhibitors Enhances the Mobilization of Bone Marrow Residing Stem Cells by Decreasing the Extracellular Level of Adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The ectonucleotidases CD39 and CD73 on T cells: The new pillar of hematological malignancy [frontiersin.org]

- 7. Deficiency of CD73/ecto-5′-nucleotidase in mice enhances acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The ectonucleotidases CD39 and CD73 on T cells: The new pillar of hematological malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Defibrotide, a single-stranded polydeoxyribonucleotide acting as an adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Defibrotide inhibits antiphospholipid antibody-mediated NET formation and venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-Based Discovery of A2A Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biochemical Characterization of Defibrotide Sodium's Oligonucleotide Mixture

For Researchers, Scientists, and Drug Development Professionals

Defibrotide sodium is a complex, polydisperse mixture of predominantly single-stranded phosphodiester oligonucleotides derived from the controlled depolymerization of porcine intestinal mucosal DNA.[1][2][3] This guide provides a comprehensive overview of the biochemical characterization of Defibrotide, its mechanisms of action, and the analytical methodologies employed in its evaluation.

Biochemical and Physical Properties

Defibrotide is not a single chemical entity but rather a complex mixture, which necessitates a range of analytical techniques to characterize its properties.[4][5]

| Property | Description | Source |

| Composition | A polydisperse mixture of predominantly single-stranded (approx. 90%) and double-stranded (approx. 10%) polydeoxyribonucleotide sodium salts. | [1][2] |

| Source | Derived from the controlled depolymerization of porcine intestinal mucosal DNA. | [1][3][6] |

| Molecular Weight | Mean weighted molecular weight ranges from 13 to 20 kDa.[4][7] An average molecular mass of 16.5 ± 2.5 kDa has also been reported.[2] | |

| Oligonucleotide Length | The oligonucleotide chains range in length from 9 to 80 nucleotides, with an average of 50.[2][5] | |

| Appearance | A clear, light yellow to brown, sterile, preservative-free solution for intravenous use.[4][7] | |

| Potency | Biological potency is determined by assays measuring the release of a product formed by contact between this compound, plasmin, and a plasmin substrate, with ranges of 27-39 and 28-38 biological units per mg.[4][8][7] |

Mechanism of Action

The mechanism of action of Defibrotide is multifaceted and not yet fully elucidated.[6][8] It is understood to have profibrinolytic, antithrombotic, anti-inflammatory, and endothelial-protective effects, without causing significant systemic anticoagulant effects.[9][10][11][12]

Defibrotide exerts significant effects on endothelial cells, which are crucial to its therapeutic action. It protects these cells from damage induced by various insults, including chemotherapy and inflammatory cytokines.[9][13] This protection is mediated through the modulation of several key molecules involved in coagulation and fibrinolysis.

-

Increased Tissue Plasminogen Activator (t-PA) and Thrombomodulin Expression : Defibrotide upregulates the expression of t-PA, a key enzyme that converts plasminogen to plasmin, and thrombomodulin, which is involved in the protein C anticoagulant pathway.[8][9]

-

Enhanced Plasmin Activity : Defibrotide directly enhances the enzymatic activity of plasmin, leading to increased fibrin (B1330869) clot degradation.[14]

These actions collectively shift the balance towards a profibrinolytic and antithrombotic state at the endothelial surface.

Defibrotide has been shown to act as an agonist at adenosine (B11128) A1 and A2 receptors.[15][16] This interaction may contribute to its anti-inflammatory and anti-ischemic properties by inhibiting platelet and leukocyte adhesion to endothelial cells.[17] However, some studies suggest that the interaction with endothelial cells and its subsequent protective effects can occur independently of adenosine receptor involvement.[2]

Defibrotide exhibits anti-inflammatory properties by reducing the release of pro-inflammatory mediators such as interleukin-6 (IL-6), thromboxane (B8750289) A2, and tumor necrosis factor (TNF).[1][13]

The following diagram illustrates the proposed signaling pathways involved in Defibrotide's mechanism of action.

Experimental Protocols for Biochemical Characterization

A thorough biochemical characterization of Defibrotide's oligonucleotide mixture is essential for quality control and to ensure its therapeutic efficacy. The following outlines the key experimental workflows and methodologies.

Methodology: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

-

System Preparation : An HPLC system equipped with a size-exclusion column suitable for oligonucleotide separation is equilibrated with an appropriate mobile phase (e.g., phosphate-buffered saline). The system is connected in-line to a multi-angle light scattering (MALS) detector and a refractive index (RI) detector.

-

Sample Preparation : A solution of this compound is prepared in the mobile phase at a known concentration.

-

Injection and Separation : The sample is injected onto the SEC column, and the oligonucleotides are separated based on their hydrodynamic volume.

-

Detection and Data Analysis : As the separated oligonucleotides elute from the column, they pass through the MALS and RI detectors. The MALS detector measures the intensity of light scattered at multiple angles, which is used to determine the molar mass of the eluting species. The RI detector measures the concentration of the eluting species. The data from both detectors are combined to calculate the weight-average molar mass and the overall molar mass distribution of the Defibrotide mixture.

Methodology: Capillary Electrophoresis (CE)

-

Capillary and Buffer Preparation : A fused-silica capillary is conditioned and filled with a sieving polymer buffer (e.g., containing polyethylene (B3416737) oxide) that allows for the separation of oligonucleotides based on their size.

-

Sample Injection : A small plug of the Defibrotide sample is introduced into the capillary by electrokinetic or hydrodynamic injection.

-

Electrophoretic Separation : A high voltage is applied across the capillary, causing the negatively charged oligonucleotides to migrate towards the anode. The sieving matrix provides a size-based separation, with smaller fragments migrating faster.

-

Detection : The separated oligonucleotides are detected as they pass a window in the capillary, typically by UV absorbance at 260 nm.

-

Data Analysis : The resulting electropherogram provides a profile of the oligonucleotide mixture, showing the distribution of different-sized fragments.

Methodology: Plasmin-based Chromogenic Assay

-

Principle : This assay measures the ability of Defibrotide to enhance the enzymatic activity of plasmin.

-

Reagents : Human plasmin, a chromogenic plasmin substrate, and Defibrotide standards and samples.

-

Procedure :

-

A fixed concentration of human plasmin is incubated with various concentrations of Defibrotide (standards and samples) in a microplate well.

-

A chromogenic substrate for plasmin is added to each well.

-

Plasmin cleaves the chromogenic substrate, releasing a colored product.

-

The rate of color development is measured over time using a microplate reader at the appropriate wavelength.

-

-

Data Analysis : The rate of the reaction is proportional to the plasmin activity. A standard curve is generated by plotting the reaction rate against the concentration of the Defibrotide standard. The potency of the test samples is then determined by comparing their activity to the standard curve.

-

Cell Culture : Human endothelial cells (e.g., HUVECs) are cultured to confluence in appropriate cell culture plates.

-

Treatment : The cell monolayers are treated with various concentrations of Defibrotide or a control vehicle for a specified period. In some experiments, cells may be pre-treated with an inflammatory stimulus (e.g., TNF-α) to induce a prothrombotic state.

-

Supernatant Collection : After the incubation period, the cell culture supernatant is collected.

Summary of Biological and Clinical Effects

The multifaceted biochemical properties of Defibrotide translate into a range of biological and clinical effects.

| Effect | Description | Source |

| Profibrinolytic | Enhances fibrinolysis by increasing t-PA and thrombomodulin, decreasing PAI-1, and directly enhancing plasmin activity. | [8][9][14] |

| Antithrombotic | Reduces platelet adhesion and aggregation and decreases vWF expression. | [8][10][11] |

| Anti-inflammatory | Reduces the expression and release of pro-inflammatory cytokines like IL-6 and TNF. | [1][13] |

| Endothelial Protection | Protects endothelial cells from damage caused by chemotherapy, TNF-α, and other insults. | [9][13] |

| Clinical Indication | Treatment of severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), in patients after hematopoietic stem cell transplantation (HSCT). | [3][9] |

This technical guide provides a foundational understanding of the biochemical characterization of this compound. The complex nature of this oligonucleotide mixture necessitates a multi-pronged analytical approach to ensure its quality, safety, and efficacy. The detailed methodologies and pathways described herein serve as a valuable resource for professionals in the field of drug development and research.

References

- 1. Defibrotide for Protecting Against and Managing Endothelial Injury in Hematologic Malignancies and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is going on between defibrotide and endothelial cells? Snapshots reveal the hot spots of their romance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Defibrotide - Wikipedia [en.wikipedia.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Defibrotide (Defitelio): A New Addition to the Stockpile of Food and Drug Administration-approved Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Defibrotide, a polydisperse mixture of single-stranded phosphodiester oligonucleotides with lifesaving activity in severe hepatic veno-occlusive disease: clinical outcomes and potential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Defibrotide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. The pharmacology and clinical pharmacology of defibrotide: a new profibrinolytic, antithrombotic and anti-platelet substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. The fibrinolytic mechanism of defibrotide: effect of defibrotide on plasmin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Defibrotide, a single-stranded polydeoxyribonucleotide acting as an adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Possible role of defibrotide in endothelial cell protection - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Defibrotide Sodium and its Active Components: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Defibrotide sodium is a complex drug substance with a unique multi-target mechanism of action, primarily utilized for the treatment of severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), in patients undergoing hematopoietic stem cell transplantation.[1][2] Unlike conventional small-molecule drugs, Defibrotide is a polydisperse mixture of predominantly single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa.[3][4][5][6][7] This guide provides a comprehensive technical overview of the structural analysis of this compound and its active components, detailing its chemical composition, methods of characterization, and the molecular pathways it modulates.

Chemical Composition and Core Structure

Defibrotide is a sodium salt of a complex mixture of oligonucleotides.[5] Its structural heterogeneity presents a significant analytical challenge. The primary structure consists of polydeoxyribonucleotide chains of varying lengths and sequences.

Quantitative Compositional Data

The structural characteristics of this compound are defined by a range of physicochemical parameters. The available quantitative data is summarized in the table below.

| Parameter | Value | References |

| Molecular Weight | 13-20 kDa (mean weighted) | [5] |

| 16.5 ± 2.5 kDa (average) | [4] | |

| 17 ± 4 kDa (mean) | [5] | |

| Oligonucleotide Length | 9-80 nucleotides (average 50) | [4] |

| Composition | Predominantly single-stranded DNA (~90%) | [4] |

| Double-stranded DNA (~10%) | [4] | |

| Source | Porcine intestinal mucosa | [4][5][7] |

A detailed analysis of the low molecular weight fractions of Defibrotide has revealed the presence of various nucleosides and nucleotides, including deoxyadenosine, deoxycytidine, guanine, dGMP, AMP, UTP, dTTP, CTP, ATP, dGTP, cTMP, CMP, cGMP, and dAMP.[8] This suggests that beyond the larger oligonucleotide chains, smaller components may also contribute to the overall biological activity.

Active Components and Structural Motifs

While the precise contribution of each oligonucleotide within the complex mixture to the overall therapeutic effect is not fully elucidated, specific structural motifs and sequences have been identified as potentially active components.

Thrombin-Binding Aptamers

Research has identified specific G-rich sequences within Defibrotide that act as aptamers, binding to proteins such as thrombin. These aptamers are believed to contribute to the antithrombotic properties of the drug. Two such identified sequences are:

-

5'-GGTTGG-ATT-GGTTGG-3'

-

5'-GGTTGG-ATC-GGTTGG-3'

The presence of G-rich sequences also suggests the potential for the formation of G-quadruplex structures, which are non-canonical four-stranded DNA structures known to be involved in various biological processes.[9][10] The formation of these structures within the Defibrotide mixture could influence its stability and interactions with biological targets.

Experimental Protocols for Structural Analysis

The characterization of a complex mixture like Defibrotide requires a combination of analytical techniques to assess its molecular weight distribution, composition, and purity. High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry are key methodologies employed in its analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is utilized to separate the various oligonucleotide components of Defibrotide based on their size and charge. A common method involves reverse-phase chromatography.

Methodology:

-

Column: Vydac C8 column.[8]

-

Mobile Phase: A gradient of 0.1% trifluoroacetate (B77799) in water and an organic solvent such as acetonitrile (B52724) is typically used.[8] The gradient is optimized to achieve separation of the polydisperse mixture.

-

Detection: UV absorbance at 260 nm is used to detect the nucleic acid components.

-

Sample Preparation: Defibrotide samples are dissolved in an appropriate aqueous buffer before injection.

Below is a logical workflow for the HPLC analysis of Defibrotide.

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful technique for determining the molecular weight distribution of the oligonucleotides in Defibrotide.

Methodology:

-

Matrix: 3-hydroxypicolinic acid (3-HPA) or 2',4',6'-trihydroxyacetophenone (B23981) (THAP) are commonly used matrices for oligonucleotide analysis. Ammonium citrate (B86180) is often added to the matrix solution to reduce sodium and potassium adducts.

-

Sample Preparation: The Defibrotide sample is mixed with the matrix solution and spotted onto a MALDI target plate. The solvent is allowed to evaporate, co-crystallizing the sample with the matrix.

-

Instrumentation: A MALDI-TOF mass spectrometer with delayed extraction is used. Delayed extraction improves resolution and mass accuracy for oligonucleotides.

-

Analysis: The instrument is operated in negative ion mode to detect the negatively charged phosphate (B84403) backbone of the DNA. The resulting mass spectrum shows the distribution of molecular weights of the various oligonucleotide components.

The following diagram illustrates the experimental workflow for MALDI-TOF MS analysis.

Signaling Pathways and Mechanism of Action

The therapeutic effects of Defibrotide are attributed to its ability to modulate multiple signaling pathways, primarily through its interaction with endothelial cells. Its mechanism of action is multifaceted, involving profibrinolytic, antithrombotic, and anti-inflammatory effects.

Modulation of the Fibrinolytic System

Defibrotide restores the thrombo-fibrinolytic balance in the microvasculature. It achieves this by:

-

Increasing the expression of tissue Plasminogen Activator (t-PA): t-PA converts plasminogen to plasmin, the primary enzyme responsible for fibrin (B1330869) clot degradation.

-

Enhancing the enzymatic activity of plasmin: Defibrotide directly enhances the ability of plaslin to hydrolyze fibrin clots.[11]

Endothelial Cell Protection and Anti-inflammatory Effects

Defibrotide exerts a protective effect on endothelial cells, which are often damaged during the conditioning regimens for hematopoietic stem cell transplantation. This protection is mediated through several pathways:

-

Decreased expression of von Willebrand Factor (vWF): vWF is a key protein in platelet adhesion and aggregation, and its reduction contributes to the antithrombotic effect.

-

Increased expression of Thrombomodulin (TM): TM is a receptor on endothelial cells that plays a crucial role in the protein C anticoagulant pathway.

-

Modulation of Prostaglandins: Defibrotide stimulates the release of prostacyclin (PGI2) and prostaglandin (B15479496) E2 (PGE2), which are potent vasodilators and inhibitors of platelet aggregation.

-

Inhibition of Inflammatory Pathways: Defibrotide has been shown to downregulate pro-inflammatory signaling pathways such as the p38/MAPK and PI3K/Akt pathways, and reduce the expression of adhesion molecules on endothelial cells.

Conclusion

The structural analysis of this compound reveals a complex and heterogeneous mixture of polydeoxyribonucleotides. While its polydisperse nature presents analytical challenges, a combination of chromatographic and mass spectrometric techniques can effectively characterize its key structural features. The identification of active components, such as thrombin-binding aptamers, provides insight into its multifaceted mechanism of action. Understanding the intricate interplay between the structural components of Defibrotide and its modulation of various signaling pathways is crucial for ongoing research, quality control, and the development of future oligonucleotide-based therapeutics.

References

- 1. Defibrotide for the treatment of hepatic veno-occlusive disease/sinusoidal obstruction syndrome with multiorgan failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defibrotide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The use of defibrotide in blood and marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defibrotide (Defitelio): A New Addition to the Stockpile of Food and Drug Administration-approved Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. A Systematic Review and Meta-Analysis of Studies of Defibrotide Prophylaxis for Veno-Occlusive Disease/Sinusoidal Obstruction Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Update on the use of defibrotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Relevance of G-quadruplex structures to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Telomeric G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

Pharmacological Profile of Defibrotide Sodium: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Defibrotide sodium, a complex mixture of single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa, exhibits a multifaceted pharmacological profile characterized by profibrinolytic, antithrombotic, anti-inflammatory, and endothelial-protective effects.[1][2] Its primary clinical indication is the treatment of severe hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), in patients undergoing hematopoietic stem cell transplantation (HSCT).[3][4][5] This technical guide provides an in-depth overview of the pharmacological properties of defibrotide, detailing its mechanisms of action, pharmacodynamic and pharmacokinetic profiles, and comprehensive experimental protocols for its investigation in research settings.

Mechanism of Action

Defibrotide's therapeutic effects are attributed to its ability to modulate endothelial cell function and restore thrombo-fibrinolytic balance.[4][6] The mechanism is not fully elucidated but involves several key pathways.

Endothelial Cell Protection

Defibrotide exerts a protective effect on vascular endothelial cells, shielding them from damage induced by various insults, including chemotherapy, TNF-α, and serum starvation.[5][7] This protection is associated with the modulation of gene expression related to endothelial cell integrity and survival.

Profibrinolytic and Antithrombotic Effects

Defibrotide enhances fibrinolysis, the process of breaking down blood clots. It achieves this by:

-

Increasing Plasmin Activity: Defibrotide directly enhances the enzymatic activity of plasmin, a key enzyme in fibrin (B1330869) degradation, in a dose-dependent manner.[8][9][10]

Anti-inflammatory and Anti-adhesive Properties

Defibrotide exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines and adhesion molecules on endothelial cells.[1][13] This includes the downregulation of P-selectin, E-selectin, VCAM-1, and ICAM-1, which in turn reduces leukocyte adhesion to the endothelium.[14][15][16]

Signaling Pathway Modulation

Defibrotide's effects are mediated through various signaling pathways:

-

Adenosine (B11128) Receptor Agonism: Defibrotide acts as an agonist at A1 and A2 adenosine receptors, which may contribute to its anti-inflammatory and vasodilatory effects.[17][18] It has been shown to inhibit the SDF-1/CXCR4 signaling axis through the activation of adenosine A2A receptors.[19]

-

p38 MAPK Pathway: Evidence suggests that defibrotide downregulates the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammatory responses.[6]

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase/Akt (PI3K/AKT) pathway is potentially involved in linking defibrotide's interaction with the endothelial cell membrane to its downstream effects.[6]

Pharmacodynamic Profile

The pharmacodynamic effects of defibrotide are summarized in the table below, highlighting its impact on various biological markers.

| Parameter | Effect | Key Findings |

| Fibrinolysis | ↑ | Increases plasmin activity in a dose-dependent manner.[8][10] |

| ↑ | Increases tissue plasminogen activator (t-PA) levels.[11][12] | |

| ↓ | Decreases plasminogen activator inhibitor-1 (PAI-1) levels.[11][12][17] | |

| Thrombosis | ↓ | Reduces thrombus formation in animal models.[20] |

| Inflammation | ↓ | Decreases levels of pro-inflammatory cytokines (e.g., IL-6, TNFα).[1] |

| ↓ | Reduces expression of adhesion molecules (P-selectin, E-selectin, VCAM-1, ICAM-1).[14][16] | |

| Endothelial Function | ↑ | Protects endothelial cells from damage and apoptosis.[2][5] |

| ↓ | Decreases von Willebrand factor (vWF) expression.[7][12] | |

| ↑ | Increases thrombomodulin expression.[7][12] | |

| Prostanoids | ↑ | Increases plasma levels of prostacyclin (measured as 6-keto-PGF1α) and prostaglandin (B15479496) E2.[21] |

Pharmacokinetic Profile

The pharmacokinetic properties of defibrotide have been characterized in healthy volunteers and patient populations.

| Parameter | Value | Population/Study Details |

| Administration | Intravenous | The approved route of administration.[17] |

| Half-life (t½) | ~10-21 minutes | Dose-dependent in healthy volunteers (9.8 min at 0.5 mg/kg, 21.1 min at 16 mg/kg).[3] A separate study reported a mean of 0.47 hours.[22] |

| Peak Plasma Concentration (Cmax) | 20.59 ± 4.11 ng/mL | In healthy Japanese subjects receiving 6.25 mg/kg.[22] |

| Area Under the Curve (AUC₀₋∞) | 42.32 ± 6.95 ng·h/mL | In healthy Japanese subjects receiving 6.25 mg/kg.[22] |

| Distribution | - | Highest concentrations in highly perfused organs like the liver and kidneys.[12] |

| Metabolism | - | Does not appear to undergo significant metabolism. |

| Elimination | Primarily via urine | [12] |

| Special Populations | - | No dose adjustment is typically necessary for patients with renal impairment or those on hemodialysis.[23] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of defibrotide.

In Vitro Plasmin Activity Assay

Objective: To determine the direct effect of defibrotide on the enzymatic activity of plasmin.

Methodology:

-

Reagents: Human plasmin, chromogenic plasmin substrate (e.g., S-2251), Tris-HCl buffer, this compound.

-

Procedure: a. Prepare a series of defibrotide dilutions in Tris-HCl buffer. b. In a 96-well plate, add a fixed concentration of human plasmin to each well. c. Add the different concentrations of defibrotide to the respective wells. Include a control with buffer only. d. Incubate the plate for a predetermined time at 37°C. e. Add the chromogenic substrate to all wells to initiate the reaction. f. Measure the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of substrate hydrolysis for each defibrotide concentration. Plot the plasmin activity against the defibrotide concentration to determine the dose-response relationship.[8][24]

Endothelial Cell Protection Assay

Objective: To assess the protective effect of defibrotide on endothelial cells subjected to injury.

Methodology:

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or human microvascular endothelial cells (HMECs) to confluence.

-

Induction of Injury: Induce endothelial cell damage using agents such as lipopolysaccharide (LPS), TNF-α, or serum from patients with conditions like acute graft-versus-host disease (aGVHD).[4][5]

-

Treatment:

-

Prophylactic: Pre-incubate endothelial cells with varying concentrations of defibrotide for a specified period before adding the injurious agent.

-

Therapeutic: Add defibrotide to the cell culture medium simultaneously with or after the introduction of the injurious agent.

-

-

Endpoint Measurement:

-